N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide
Description
This compound features a benzothiazole core substituted with an ethoxy group at position 6, a methylsulfanyl group at position 2 of the benzamide moiety, and a pyridin-2-ylmethyl group as the N-alkyl substituent. The ethoxy group enhances solubility and modulates electronic properties, while the methylsulfanyl moiety may contribute to metabolic stability and target binding .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-3-28-17-11-12-19-21(14-17)30-23(25-19)26(15-16-8-6-7-13-24-16)22(27)18-9-4-5-10-20(18)29-2/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCIPZCELXSJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Thioether Formation: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using methylthiol.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzothiazole derivative and the pyridin-2-ylmethylamine under coupling conditions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present, leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Benzothiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology
Antimicrobial Agents: Many benzothiazole derivatives exhibit antimicrobial properties.
Anticancer Agents: Some compounds have shown potential as anticancer agents due to their ability to inhibit specific enzymes or pathways.
Medicine
Drug Development: The compound can be a lead molecule for the development of new drugs targeting various diseases.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to their chromophoric properties.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
- Trifluoromethyl Substitution: The European patent (EP3348550A1) highlights N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide derivatives.
- Methyl Substitution :
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () incorporates a methyl group at position 4. Methyl groups are less polar than ethoxy, which may reduce solubility but improve metabolic stability .
Variations in the Acetamide/Benzamide Moiety
- Sulfanyl vs. Methylsulfanyl :
The compound 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-propylacetamide () replaces the methylsulfanyl group with a sulfanyl (-S-) linker. Sulfanyl groups are more nucleophilic, which could affect reactivity and oxidative stability . - Pyridinylmethyl vs. Thiazolylmethyl: Category F3 in describes 2-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide, where the benzothiazole is replaced with a thiazole ring.
Hybrid Scaffolds and Complex Substituents
- Pyrimidoindole-Sulfanyl Hybrids :
The compound in integrates a pyrimidoindole system, which introduces fused aromatic rings and a nitro group. This structural complexity may enhance DNA intercalation or topoisomerase inhibition compared to the simpler benzamide scaffold of the target compound . - Isoxazole/Thiazole Derivatives: lists compounds such as 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide. Isoxazole rings offer distinct hydrogen-bonding and steric profiles compared to benzothiazoles, influencing selectivity in enzyme inhibition .
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound classified under benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article discusses the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Molecular Structure
The molecular formula for this compound is . The compound features a benzothiazole core, which is known for its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H14N4O2S4 |
| Molecular Weight | 358.43 g/mol |
| CAS Number | 886936-55-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Benzothiazole Core : Cyclization of 2-amino thiophenol with ethyl bromoacetate.
- Thioether Formation : Introduction of the methylsulfanyl group via nucleophilic substitution.
- Amide Bond Formation : Coupling the benzothiazole derivative with pyridin-2-ylmethylamine using reagents like EDCI or DCC.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, related compounds have shown in vitro effects against various bacteria and fungi. The minimal inhibitory concentration (MIC) for some derivatives has been reported as low as 50 μg/mL, indicating high efficacy against tested organisms .
Anticancer Activity
The anticancer potential of benzothiazole derivatives is well-documented. In studies involving tumorigenic cell lines, certain derivatives demonstrated selective cytotoxicity. For example, compounds similar to this compound have shown EC50 values in the range of 28 to 290 ng/mL against various cancer cell lines . This suggests a promising application in cancer therapeutics.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with specific enzymes leading to inhibition of metabolic pathways.
- Receptor Modulation : Binding to receptors that regulate cellular processes.
- DNA Interaction : Potential intercalation into DNA, affecting replication and transcription processes.
Study on Anticancer Activity
A study published in PMC examined the anticancer properties of related benzothiazole compounds against human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC3 (gastric cancer). The results indicated that these compounds could inhibit cell proliferation effectively, with some exhibiting selectivity towards tumor cells over normal cells .
Study on Antimicrobial Efficacy
Another research article focused on the antimicrobial properties of various benzothiazole derivatives. It highlighted that compounds similar to N-(6-ethoxy...) exhibited significant activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as lead compounds in drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
